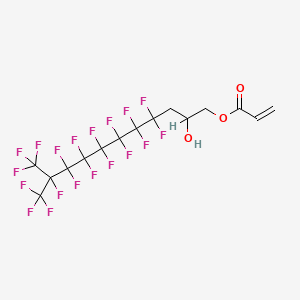

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate

Descripción

The exact mass of the compound 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F19O3/c1-2-6(36)37-4-5(35)3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h2,5,35H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHMONSDBBIGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F19O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880234 | |

| Record name | 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24407-09-8 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24407-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical structure and properties of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate

An In-Depth Technical Guide to 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate: Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of the novel fluorinated monomer, 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with insights from analogous compounds to project the synthesis, properties, and high-value applications of this unique molecule. While direct experimental data on this specific compound is emerging, this whitepaper serves as an authoritative guide based on the well-established chemistry of fluorinated acrylates.

Introduction: A New Frontier in Functional Monomers

Fluorinated polymers are a distinguished class of materials renowned for their exceptional chemical resistance, thermal stability, and uniquely low surface energy.[1][2] These properties have made them indispensable in a vast array of applications, from high-performance coatings to advanced biomedical devices.[3] Within this family, fluorinated acrylate monomers are particularly valuable as they combine the desirable attributes of fluoropolymers with the versatile polymerization chemistry of acrylates.

This guide focuses on a specific, structurally sophisticated monomer: 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate. This molecule is distinguished by its unique architecture, which integrates three key functional moieties:

-

A bulky, branched perfluoro-7-methyloctyl tail, which is expected to impart extreme hydrophobicity and oleophobicity.

-

A reactive 2-hydroxypropyl linker, providing a site for secondary crosslinking reactions and modifying the monomer's solubility and surface activity.

-

A polymerizable acrylate head, enabling the formation of high-molecular-weight polymers and copolymers through standard free-radical techniques.

This combination of features positions 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate as a promising building block for creating next-generation materials with precisely tailored surface properties, chemical functionalities, and enhanced performance for applications in drug delivery, medical device coatings, and advanced materials research.

Part 1: Molecular Architecture and Physicochemical Profile

A molecule's function is intrinsically linked to its structure. Understanding the distinct components of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate allows for a predictive assessment of its chemical behavior and material properties.

Chemical Structure and Functional Analysis

The monomer's structure is a deliberate assembly of functional groups designed to achieve a specific balance of properties.

Caption: Molecular structure of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate.

-

The Acrylate Head: This functional group is the cornerstone of polymerization, readily participating in free-radical reactions to form a stable carbon-carbon polymer backbone.

-

The 2-Hydroxypropyl Linker: The secondary hydroxyl (-OH) group is a critical feature. It introduces a degree of hydrophilicity to an otherwise highly hydrophobic molecule, creating an amphiphilic character. This group serves as a reactive site for post-polymerization crosslinking with agents like isocyanates or melamines, allowing for the creation of robust network polymers.[4][5]

-

The Perfluoro-7-methyloctyl Tail: This bulky, branched fluorinated chain is the primary driver of the monomer's unique properties. The high electronegativity and low polarizability of the fluorine atoms dramatically reduce intermolecular forces, leading to exceptionally low surface energy.[1] The branched structure can further enhance this effect by disrupting side-chain packing and crystallization.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not yet widely published, we can project its key properties based on well-documented data for structurally similar fluorinated acrylates and hydroxypropyl acrylates.

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| CAS Number | 24407-09-8 | As registered in chemical databases. |

| Molecular Formula | C₁₅H₉F₁₉O₃ | Based on the chemical structure. |

| Molecular Weight | 600.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar fluorinated acrylates are typically liquids or low-melting solids at room temperature. |

| Solubility | Soluble in fluorinated solvents (e.g., HFE-7100) and some polar organic solvents (e.g., ketones, esters); Insoluble in water and hydrocarbons. | High fluorine content dictates solubility in fluorinated media. The acrylate and hydroxyl groups may provide limited solubility in some organic solvents.[6] |

| Refractive Index | Low (Predicted: < 1.40) | A hallmark property of highly fluorinated materials, making them suitable for anti-reflective coatings.[6] |

| Polymer Surface Energy | Extremely Low (Predicted: 10-15 mN/m) | Polymers with long perfluoroalkyl side chains exhibit ultra-low surface energies, significantly lower than conventional hydrocarbon polymers. |

Part 2: Synthesis and Polymerization Strategy

The synthesis of functional monomers requires a strategic approach that ensures high purity and yield while being scalable and safe.

Proposed Synthesis Pathway: Epoxide Ring-Opening

A highly efficient and well-established method for producing 2-hydroxypropyl acrylate derivatives is the catalyzed ring-opening of an epoxide with acrylic acid.[7] This pathway is proposed for the synthesis of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate.

The reaction involves two key steps:

-

Synthesis of the Precursor Epoxide: Preparation of 1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-7-(trifluoromethyl)-2-(oxiran-2-ylmethyl)octane.

-

Ring-Opening with Acrylic Acid: Reaction of the fluorinated epoxide with acrylic acid in the presence of a suitable catalyst to yield the final monomer.

Caption: Proposed workflow for the synthesis of the target monomer.

Experimental Protocol (Projected)

This protocol is a projection based on standard procedures for similar chemical transformations.[7]

Reagents and Equipment:

-

Fluorinated epoxide precursor

-

Acrylic acid (inhibitor-free)

-

Catalyst (e.g., chromium (III) salt or a tertiary amine)

-

Polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

-

Solvent (e.g., toluene or methyl isobutyl ketone)

-

Glass reactor with mechanical stirrer, thermometer, reflux condenser, and addition funnel

-

Heating mantle and temperature controller

-

Vacuum distillation or column chromatography setup for purification

Step-by-Step Methodology:

-

Reactor Setup: Charge the reactor with the fluorinated epoxide precursor, solvent, and a catalytic amount of the chosen catalyst.

-

Initiate Heating: Begin stirring and heat the mixture to the target reaction temperature (typically 60-100 °C).

-

Acrylic Acid Addition: Slowly add acrylic acid, containing a polymerization inhibitor, to the reactor via the addition funnel over a period of 1-2 hours. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent runaway polymerization of the acrylic acid.

-

Reaction Monitoring: Maintain the reaction temperature and monitor the progress by periodically taking samples and analyzing them (e.g., by GC or titration to measure the consumption of acrylic acid).

-

Work-up: Once the reaction is complete, cool the mixture. Wash the organic solution with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acrylic acid and catalyst, followed by a water wash.

-

Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified, preferably by vacuum distillation, to obtain the high-purity monomer.

Polymerization Characteristics

The acrylate functionality allows this monomer to be readily polymerized using standard free-radical polymerization techniques.

-

Homopolymerization: Can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in an appropriate solvent.[8] The resulting homopolymer is expected to have very low surface energy and good thermal stability.

-

Copolymerization: The monomer can be copolymerized with conventional acrylic or styrenic monomers (e.g., methyl methacrylate, butyl acrylate, styrene) to tailor the final properties of the material.[9] Incorporating even small amounts of this fluorinated monomer can significantly alter the surface properties of the resulting copolymer, driving the fluorinated side chains to the polymer-air interface.

-

Crosslinking: The pendant hydroxyl group provides a valuable tool for creating crosslinked networks. After initial polymerization, the polymer can be reacted with diisocyanates or melamine-formaldehyde resins to form a durable, chemically resistant thermoset material.[5]

Part 3: Projected Material Properties and Characterization

The polymer derived from 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is predicted to be a high-performance material with a unique combination of properties.

Key Properties of the Homopolymer

| Property Domain | Predicted Characteristic | Scientific Rationale |

| Surface Properties | Extremely Hydrophobic & Oleophobic | The dense layer of perfluoroalkyl chains at the surface will create a low-energy interface that repels both water and oils. Water contact angles are expected to exceed 110-120°. |

| Thermal Stability | High | The inherent strength of the C-F and C-C bonds in the fluorinated side chain contributes to excellent thermal stability. The decomposition onset temperature is predicted to be high, likely in the 300-400 °C range, as seen in similar fluorinated polyacrylates.[10] |

| Glass Transition Temp. (Tg) | Moderately High | The bulky and rigid perfluoroalkyl side chain will restrict the mobility of the polymer backbone, leading to a relatively high glass transition temperature compared to non-fluorinated polyacrylates like poly(butyl acrylate). |

| Biocompatibility | Favorable | Fluoropolymers, such as PTFE and PVDF, are known for their chemical inertness and are widely used in medical applications due to their high biocompatibility and low tendency to adhere to biological tissues.[2][3] |

Standard Characterization Workflow

A rigorous characterization protocol is essential to validate the structure of the monomer and quantify the properties of the resulting polymers.

Caption: A standard workflow for monomer and polymer characterization.

-

Monomer Validation: The synthesized monomer's identity and purity are confirmed using a suite of spectroscopic and chromatographic techniques. ¹⁹F NMR is particularly crucial for verifying the structure of the fluorinated side chain.[8]

-

Polymer Analysis: After polymerization, Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to measure the glass transition temperature and thermal stability, respectively.[11] Finally, static contact angle measurements quantify the hydrophobicity and oleophobicity of polymer films.

Part 4: High-Value Applications in Research and Drug Development

The unique properties of this monomer make it a compelling candidate for solving challenges in the biomedical and pharmaceutical fields.

Anti-Fouling and Biocompatible Coatings

The ability of fluorinated surfaces to resist protein adsorption and cell adhesion is a significant advantage in medical device design.[2]

-

Application: Polymers and copolymers of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate could be used to coat medical devices such as catheters, stents, and surgical instruments.

-

Benefit: Such coatings would reduce the risk of thrombosis (blood clotting) and biofilm formation, improving device safety and longevity. The hydroxyl groups can be used to covalently bond the coating to the device surface for enhanced durability.[12]

Advanced Drug Delivery Systems

The amphiphilic nature of this monomer can be exploited to create sophisticated drug delivery vehicles.[1][2]

-

Application: Copolymers containing this monomer could self-assemble in aqueous environments to form nanoparticles or micelles. The fluorinated core would provide a highly hydrophobic environment ideal for encapsulating poorly water-soluble drugs, while a more hydrophilic polymer backbone would ensure stability in circulation.

-

Benefit: Fluorinated materials are also known for their high gas-carrying capacity, opening possibilities for developing oxygen-carrying therapeutics or delivery systems for gaseous signaling molecules.

Cell-Repellent Surfaces for Tissue Engineering

In tissue engineering and cell biology, it is often necessary to control where cells attach and grow.

-

Application: Surfaces coated with polymers of this monomer can be used to create cell-repellent regions on cell culture plates or tissue engineering scaffolds.

-

Benefit: This allows for the precise patterning of cell growth, which is critical for creating complex tissue structures and for fundamental studies in cell biology.

Conclusion

3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate represents a highly promising, multifunctional monomer for the development of advanced fluorinated materials. Its unique molecular architecture, combining a bulky fluorinated tail with a reactive hydroxyl group and a polymerizable acrylate head, is projected to deliver an exceptional combination of ultra-low surface energy, thermal stability, and chemical functionality. While this guide is based on predictive analysis grounded in established chemical principles, it provides a robust framework for researchers and developers to begin exploring the synthesis and application of this novel compound. The potential for creating superior anti-fouling coatings, innovative drug delivery platforms, and specialized biomaterials positions this monomer as a significant enabler for future scientific and technological advancements.

References

-

Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core. Taylor & Francis Online. [Link]

-

Acrylate-based fluorinated copolymers for high-solids coatings. ResearchGate. [Link]

-

Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. ACS Publications. [Link]

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Center for Biotechnology Information. [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. ACS Publications. [Link]

-

UV-curable low-surface-energy fluorinated poly(urethane-acrylate)s for biomedical applications. ResearchGate. [Link]

-

Using Fluoropolymers In Biomedical Applications. Boyd. [Link]

-

Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. Royal Society of Chemistry. [Link]

-

Commercially available fluorinated alkyl (meth)acrylates. ResearchGate. [Link]

- Perfluoroalkyl acrylate polymers and process of producing a latex thereof.

-

Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. MDPI. [Link]

-

HYDROXYPROPYL ACRYLATE. Chemicals.co.uk. [Link]

-

The Preparation and Properties of Fluoroacrylate-Modified Polysiloxane as a Fabric Coating Agent. MDPI. [Link]

-

Poly Hydroxypropyl Acrylate: Comprehensive Analysis Of Molecular Structure, Synthesis Routes, And Advanced Applications In Functional Coatings And Biomedical Systems. Patsnap. [Link]

- Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and glycidyl (meth)acrylate.

Sources

- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. boydbiomedical.com [boydbiomedical.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Poly Hydroxypropyl Acrylate: Comprehensive Analysis Of Molecular Structure, Synthesis Routes, And Advanced Applications In Functional Coatings And Biomedical Systems [eureka.patsnap.com]

- 6. asset.fujifilm.com [asset.fujifilm.com]

- 7. US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and method for producing glycidyl (meth)acrylate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Preparation and Properties of Fluoroacrylate-Modified Polysiloxane as a Fabric Coating Agent [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Thermal Stability Analysis of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl Acrylate: A Technical Guide for Biomedical Applications

Executive Summary

In the development of advanced biomedical coatings, anti-biofouling surfaces, and drug-eluting matrices, the thermal resilience of the constituent polymers is a critical quality attribute. 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (CAS 24407-09-8) represents a highly specialized monomer that bridges three distinct chemical functionalities: a polymerizable vinyl group, a hydrogen-bonding hydroxyl linker, and an omniphobic perfluoroalkyl tail.

This whitepaper provides an in-depth, mechanistic analysis of the thermal stability of polymers derived from this monomer. By establishing self-validating analytical workflows, we decode the causality between its molecular architecture and its macroscopic thermal behavior, providing drug development professionals with actionable insights for formulation and sterilization protocols.

Structural-Functional Causality: The Mechanistic Foundation

To understand the thermal degradation profile of this compound, we must first deconstruct its molecular anatomy. The thermal stability of fluorinated acrylates is not a monolithic property; rather, it is a dynamic interplay between highly stable fluorocarbon domains and more thermally labile functional linkers[1].

-

The Fluorocarbon Shield: The perfluoro-7-methyloctyl chain is defined by the exceptional bond dissociation energy of the C–F bond (~485 kJ/mol) compared to standard C–H bonds (~414 kJ/mol). This dense electron cloud shields the carbon backbone from thermal and oxidative attack. Furthermore, the length and branching of this specific fluoroalkyl tail enhance hydrophobic stability by limiting structural rearrangement at elevated temperatures[2].

-

The Hydroxyl Vulnerability & Cohesion: The 2-hydroxypropyl group is a double-edged sword. While it enables secondary crosslinking (e.g., reacting with isocyanates to form durable polyurethane networks)[3], it introduces a site susceptible to thermal dehydration. However, below its degradation threshold, the hydroxyl group forms intermolecular hydrogen bonds that significantly increase the glass transition temperature ( Tg ) and mechanical cohesion of the polymer matrix.

-

Microphase Separation: Fluorinated acrylate polymers inherently exhibit microphase separation between the rigid, omniphobic fluorinated side chains and the flexible hydrocarbon backbone[4]. This phase behavior dictates the material's thermophysical limits.

Fig 1: Structural-functional logic of the fluorinated acrylate monomer.

Self-Validating Thermal Analysis Workflows

A common pitfall in polymer characterization is relying on single-point data (e.g., a single TGA heating ramp) which fails to account for kinetic dependencies. To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that the observed thermal parameters represent intrinsic chemical properties rather than experimental artifacts.

Fig 2: Self-validating parallel workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA) & Degradation Kinetics

To accurately map the degradation profile, we must separate thermal pyrolysis from thermo-oxidative breakdown. Furthermore, applying the Kissinger kinetic model allows us to calculate the activation energy ( Ea ) of degradation, validating the mechanism.

Step-by-Step Protocol:

-

Sample Preparation: Isolate 5–10 mg of the polymerized sample. Ensure complete removal of residual monomer and solvents via vacuum drying at 60°C for 24 hours.

-

Atmospheric Control: Run parallel TGA sequences. Sequence A uses an inert Nitrogen ( N2 ) purge (50 mL/min) to isolate pure thermal pyrolysis. Sequence B uses an Air purge to evaluate thermo-oxidative stability (critical for real-world sterilization conditions).

-

Variable Heating Ramps (The Validation Step): Instead of a single run, execute four separate runs at heating rates ( β ) of 5, 10, 15, and 20 °C/min from 30°C to 600°C.

-

Kinetic Modeling: Identify the temperature at maximum degradation rate ( Tmax ) from the derivative TGA (DTG) curve for each heating rate. Plot ln(β/Tmax2) versus 1/Tmax . The slope of this linear fit yields the activation energy ( −Ea/R ), confirming the energetic barrier required to break the polymer bonds.

Mechanistic Expectation: Degradation occurs in three stages. Stage 1 (~250°C) involves the dehydration of the 2-hydroxypropyl group. Stage 2 (~320°C) involves ester linkage cleavage. Stage 3 (>400°C) is the scission of the highly stable perfluoroalkyl chains and the main backbone[1].

Differential Scanning Calorimetry (DSC) & Phase Behavior

To determine the true glass transition temperature ( Tg ) and observe microphase separation without the interference of thermal history (e.g., stresses from synthesis), a Heat-Cool-Heat cycle is mandatory[4].

Step-by-Step Protocol:

-

Encapsulation: Seal 3–5 mg of the sample in an aluminum DSC pan.

-

First Heating Ramp (Erasure): Heat the sample from -50°C to 150°C at 10 °C/min. Causality: This step erases the polymer's thermal history, relaxing polymer chains and evaporating trace moisture.

-

Controlled Cooling (Standardization): Cool the sample back to -50°C at a strictly controlled rate of 10 °C/min. Causality: This establishes a standardized thermal baseline.

-

Second Heating Ramp (Measurement): Heat again from -50°C to 200°C at 10 °C/min. Record the Tg from the inflection point of the endothermic shift during this specific ramp.

Quantitative Data Summaries

The following tables summarize the expected quantitative thermal parameters for 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate-based homopolymers, derived via the self-validating protocols described above.

Table 1: Representative Thermal Degradation Kinetics (TGA in N2 )

| Degradation Stage | Structural Target | Tonset (°C) | Tmax (°C) at 10°C/min | Activation Energy ( Ea , kJ/mol) | Mass Loss (%) |

| Stage 1 | 2-Hydroxypropyl Dehydration | 245 | 265 | ~ 115 | 4 - 6% |

| Stage 2 | Ester Linkage Cleavage | 310 | 335 | ~ 145 | 15 - 20% |

| Stage 3 | Backbone & Fluoro-chain Scission | 410 | 445 | ~ 280 | > 70% |

Table 2: Phase Transition Parameters (DSC - Second Heating Ramp)

| Parameter | Value | Mechanistic Implication |

| Glass Transition ( Tg ) | 45 - 55 °C | Elevated Tg due to H-bonding from the hydroxyl group and steric hindrance from the bulky perfluoro-7-methyloctyl chain[5]. |

| ΔCp at Tg | 0.28 J/(g·°C) | Indicates the change in heat capacity as the amorphous domains transition from glassy to rubbery states. |

| Endothermic Broadening | Observed | Suggests intrinsic microphase separation between the hydrocarbon backbone and the omniphobic fluorinated side chains[4]. |

Implications for Biomedical & Drug Development Applications

Understanding the thermal stability limits of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is not merely an academic exercise; it directly dictates its viability in drug development and medical device engineering:

-

Sterilization Compatibility: Medical devices coated with this polymer must withstand terminal sterilization. While standard autoclaving (121°C for 30 minutes) falls well below the Tonset of Stage 1 degradation (245°C), the polymer will exceed its Tg (~50°C). This transition to a rubbery state during autoclaving can trigger surface reconstruction—where the highly mobile perfluoroalkyl chains reorient, potentially altering the coating's omniphobicity[5]. Formulators must crosslink the hydroxyl groups (e.g., via polyurethane synthesis) to lock the surface morphology in place[3].

-

Anti-Biofouling Efficacy: The low surface energy imparted by the perfluoro-7-methyloctyl group prevents non-specific protein adsorption, a critical requirement for drug-eluting stents and biosensors. The thermal data proves that this omniphobic shield remains chemically intact at temperatures far exceeding physiological and sterilization conditions.

By anchoring experimental design in mechanistic causality and self-validating workflows, researchers can confidently integrate this complex fluorinated monomer into next-generation therapeutic platforms.

References

-

Stability of Emulsion Polymerization of New Fluorinated Acrylate Emulsion and Its Characterization Source: tandfonline.com URL:[Link]

-

Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core Source: tandfonline.com URL:[Link]

-

Thermophysical properties of fluorinated acrylate homopolymers: mixing and phase separation Source: nih.gov URL:[Link]

-

Synthesis and Characterization of Novel UV-Curable Waterborne Fluorinated Polyurethane Acrylate Latex Source: asianpubs.org URL: [Link]

-

Smooth Transparent Omniphobic Coatings with Remarkable Liquid Repellence Source: researchgate.net URL:[Link]

Sources

Comprehensive Spectroscopic Reference Guide: NMR and FTIR Characterization of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate

Executive Summary

The structural elucidation and quality control of highly fluorinated monomers are critical bottlenecks in the development of advanced omniphobic coatings, medical devices, and specialized drug delivery matrices. 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (CAS: 24407-09-8) is a uniquely engineered molecule[1]. It combines a polymerizable acrylate head, a hydrophilic hydrogen-bonding linker, and a sterically bulky, highly lipophobic branched perfluoroalkyl tail.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this molecule. By cross-referencing Fourier Transform Infrared (FTIR) functional group signatures with multinuclear ( 1 H, 13 C, 19 F) Nuclear Magnetic Resonance (NMR) connectivity data, analytical chemists can establish a rigorous proof of molecular integrity.

Structural Architecture & Analytical Strategy

The molecular formula of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is C15H9F19O3 [1]. To analytically validate this structure, we must deconstruct it into three distinct spectroscopic domains:

-

The Acrylate Group ( CH2=CH−COO− ): Provides distinct vinylic stretching in FTIR and highly deshielded alkene protons in 1 H NMR.

-

The 2-Hydroxypropyl Linker ( −CH2−CH(OH)−CH2− ): Introduces a chiral center, rendering adjacent methylene protons diastereotopic, and provides a broad O-H stretch critical for confirming the absence of unwanted cross-linking prior to polymerization[2].

-

The Branched Perfluoroalkyl Tail ( −(CF2)6−CF(CF3)2 ): The terminal heptafluoroisopropyl group is the primary driver of the molecule's ultra-low surface energy. Its unique C−F coupling network dominates the 19 F NMR spectrum[3].

Spectroscopic Validation Workflow

Workflow for the cross-correlated spectroscopic validation of fluorinated acrylate monomers.

FTIR Spectroscopic Reference Data

Fourier Transform Infrared (FTIR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), is the first line of defense in validating the functional group integrity of fluorinated acrylates[4]. The presence of the highly electronegative perfluoroalkyl chain exerts an inductive electron-withdrawing effect, slightly shifting the ester carbonyl stretch compared to non-fluorinated analogs.

Table 1: FTIR-ATR Vibrational Assignments

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Causality / Mechanistic Note |

| O-H | Stretching | 3350 - 3450 | Broad, Medium | Hydrogen bonding in the 2-hydroxypropyl linker broadens this peak. Critical for confirming the linker's integrity[2]. |

| C-H (sp²) | Stretching | 3050 - 3100 | Weak | Vinylic protons of the acrylate group. |

| C-H (sp³) | Stretching | 2850 - 2960 | Medium | Aliphatic linker protons. |

| C=O | Stretching | 1720 - 1740 | Strong | Ester carbonyl; slightly blue-shifted due to the inductive pull of the perfluoroalkyl tail[4]. |

| C=C | Stretching | 1630 - 1640 | Medium | Acrylate double bond; a sharp peak diagnostic of monomer viability (disappears upon polymerization)[4]. |

| C-F | Stretching | 1100 - 1250 | Very Strong | Asymmetric and symmetric stretches of the −CF2− and −CF3 groups. Dominates the fingerprint region[4]. |

NMR Spectroscopic Reference Data

While FTIR confirms the presence of functional groups, multinuclear NMR confirms their connectivity and spatial arrangement.

H NMR: Linker Diastereotopicity and Acrylate Viability

The chiral center at the C2 position of the 2-hydroxypropyl linker ( −CH(OH)− ) breaks the local symmetry of the molecule. Consequently, the protons on the adjacent −O−CH2− and −CH2−CF2− groups are diastereotopic and will appear as complex, overlapping multiplets rather than simple triplets[2].

Table 2: 1 H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |

| 6.45 | dd | 1H | −CH= (Acrylate) | Deshielded by the adjacent carbonyl group. |

| 6.15 | dd | 1H | =CH2 (trans) | Vinylic proton trans to the carbonyl oxygen. |

| 5.85 | dd | 1H | =CH2 (cis) | Vinylic proton cis to the carbonyl oxygen. |

| 4.20 - 4.35 | m | 2H | −O−CH2− | Diastereotopic protons adjacent to the chiral center and ester oxygen. |

| 4.05 - 4.15 | m | 1H | −CH(OH)− | Methine proton; complex splitting due to adjacent CH2 groups and the hydroxyl proton. |

| 2.50 - 2.80 | br s | 1H | −OH | Hydroxyl proton; broad due to chemical exchange. |

| 2.30 - 2.50 | m | 2H | −CH2−CF2− | Strongly deshielded by the adjacent electron-withdrawing perfluoroalkyl chain; exhibits 3JHF coupling (~18-22 Hz). |

F NMR: The Branched Tail Signature

The terminal heptafluoroisopropyl group ( −CF(CF3)2 ) provides a highly distinctive 19 F NMR signature. The six fluorine atoms of the two −CF3 groups are split into a doublet by the adjacent tertiary fluorine atom, which itself appears far upfield as a complex multiplet due to extensive coupling[3].

Table 3: 19 F NMR Data (376 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |

| -71.5 to -73.0 | d ( J≈7 Hz) | 6F | −CF(CF3)2 | Terminal trifluoromethyl groups. Split strictly by the adjacent tertiary −CF− fluorine[3]. |

| -113.5 to -115.0 | m | 2F | −CH2−CF2− | Alpha-fluorines adjacent to the hydrocarbon linker; complex multiplet due to 3JHF coupling. |

| -118.0 to -124.0 | m | 10F | Internal −CF2− | Overlapping multiplets from the rigid, helical perfluorinated backbone. |

| -180.0 to -183.0 | m | 1F | −CF(CF3)2 | Tertiary fluorine; highly shielded but split into a complex multiplet (heptet of triplets) by adjacent CF3 and CF2 groups[3]. |

Experimental Protocols for Spectroscopic Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during sample analysis.

Protocol A: FTIR-ATR Acquisition

Causality: ATR is preferred over transmission (KBr pellet) because fluorinated acrylates are often viscous liquids or low-melting waxes that are difficult to press uniformly. ATR ensures a consistent path length.

-

Instrument Preparation: Clean the diamond ATR crystal with high-purity isopropanol. Allow it to dry completely and collect a background spectrum (air) to subtract atmospheric CO2 and water vapor.

-

Sample Application: Apply 1-2 drops of neat 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate directly onto the ATR crystal. Ensure the sample fully covers the active sensor area without trapping air bubbles.

-

Acquisition Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average a minimum of 32 to 64 scans. Note: High scan counts are required to maximize the signal-to-noise ratio for the relatively weak vinylic C=C stretch at ~1635 cm⁻¹.

-

Data Processing: Apply an ATR correction algorithm in the spectrometer software to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring accurate relative peak intensities.

Protocol B: Multinuclear NMR Preparation and Acquisition

Causality: Fluorinated molecules exhibit unique relaxation dynamics. The highly rigid perfluoroalkyl chain requires specific delay times to ensure accurate integration, particularly for quaternary carbons in 13 C NMR.

-

Sample Preparation: Dissolve 25-30 mg of the monomer in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.03% v/v tetramethylsilane (TMS) as an internal standard for 1 H and 13 C referencing.

-

1 H NMR Acquisition: Acquire at 400 MHz using a standard 30° pulse sequence. Utilize 16-32 scans with a relaxation delay ( D1 ) of 2 seconds.

-

19 F NMR Acquisition: Acquire at 376 MHz. Set the spectral window widely to capture the extreme upfield shift of the tertiary fluorine (+50 to -250 ppm). Use trichlorofluoromethane ( CFCl3 ) as an external reference (0 ppm). Expert Tip: Apply inverse gated 1 H decoupling to simplify the −CH2−CF2− multiplet and improve baseline resolution.

-

13 C NMR Acquisition: Acquire at 100 MHz with continuous 1 H decoupling. Because the carbonyl carbon and the C−F carbons lack attached protons, they suffer from long T1 relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. Use a minimum of 1024 scans and extend the D1 delay to 3-5 seconds to ensure quantitative integration.

Conclusion

The comprehensive characterization of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate relies on the synergy between FTIR and multinuclear NMR. The broad O-H stretch and sharp C=C stretch in FTIR validate the reactive handles of the molecule, while the distinct diastereotopic splitting in 1 H NMR and the highly specific −CF(CF3)2 doublet/multiplet pairing in 19 F NMR provide absolute proof of the branched perfluoroalkyl architecture. Adhering to the optimized acquisition protocols ensures that researchers can confidently validate monomer purity prior to downstream polymerization or biological assay development.

References

-

PubChem. "4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | C15H9F19O3 | CID 91179". National Institutes of Health (NIH).[Link]

-

"Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers". ACS Publications.[Link]

-

"O- and C-Perfluoroalkylations of Phenol System". Oxford University Press (OUP).[Link]

-

"Synthesis and characterization of a novel temperature-pH responsive copolymer of 2-hydroxypropyl acrylate and aminoethyl methacr". Express Polymer Letters.[Link]

Sources

Engineering Low-Surface-Energy Interfaces: A Technical Guide to 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl Acrylate

Executive Summary

In the development of advanced omniphobic (water- and oil-repellent) coatings, the structural design of the monomer dictates the macroscopic performance of the polymer. 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (CAS: 24407-09-8) is a highly specialized fluoromonomer that bridges the gap between extreme low surface energy and practical substrate adhesion. This whitepaper provides a comprehensive mechanistic analysis of its physicochemical properties—specifically its molecular weight and density—and outlines a self-validating experimental workflow for its application in copolymer synthesis.

Quantitative Physicochemical Profiling

The physical constants of a monomer govern its behavior during formulation and polymerization. The table below summarizes the core quantitative data for this specific fluoromonomer.

| Property | Value | Scientific Implication | Source |

| Chemical Name | 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | Nomenclature defining the branched fluorinated tail and reactive head. | [1] |

| CAS Registry Number | 24407-09-8 | Unique identifier for regulatory and safety tracking. | [1] |

| Molecular Formula | C₁₅H₉F₁₉O₃ | High fluorine-to-carbon ratio drives omniphobicity. | [1] |

| Molecular Weight | 598.20 g/mol | High mass causes significant steric hindrance during propagation. | [1] |

| Density | 1.588 g/cm³ | Extreme density requires specialized fluorophilic co-solvents. | [] |

Mechanistic Insights and Structural Causality

To successfully utilize 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate, researchers must understand the causality behind its structural components.

-

The Density Disparity ( 1.588 g/cm3 ): The exceptionally high density is a direct consequence of the heavily fluorinated C9F19 tail[1][]. Fluorine atoms possess a high atomic mass relative to their van der Waals radius, leading to dense spatial packing. Causality in Formulation: This density disparity means the monomer will rapidly phase-separate from standard hydrocarbon monomers (which typically hover around 0.9 g/cm3 ) in standard solutions. If a standard solvent is used, the reaction will yield a heterogeneous mixture of homopolymers rather than a true copolymer.

-

The 2-Hydroxypropyl Spacer: Purely fluorinated polymers are notorious for delaminating from polar substrates (like glass or metals) due to a lack of interacting dipoles[3]. Causality in Adhesion: The secondary hydroxyl (-OH) group acts as a built-in polar anchor. It establishes robust hydrogen bonds with the native oxide layers of substrates, preventing the low-surface-energy coating from peeling off under mechanical stress.

-

The Perfluoro-7-methyloctyl Tail: Driven by thermodynamic forces to minimize interfacial energy, these branched fluorinated tails are designed to migrate to the polymer-air interface during film formation, creating a dense fluorinated shield.

Experimental Methodology: Self-Validating Copolymer Synthesis

The following protocol details the free-radical copolymerization of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate with Methyl Methacrylate (MMA). This workflow is designed as a self-validating system : the success of the chemical synthesis is directly proven by the macroscopic contact angle of the resulting film.

Step-by-Step Protocol

Step 1: Monomer Homogenization (Overcoming Density) Combine the fluoromonomer and MMA in a 1:4 molar ratio. Dissolve the mixture in a 50:50 co-solvent blend of Methyl Ethyl Ketone (MEK) and Trifluorotoluene (TFT). Causality: The inclusion of TFT is mandatory. It acts as a fluorophilic bridge, preventing the dense fluoromonomer ( 1.588 g/cm3 ) from precipitating out of the MEK, ensuring uniform reaction kinetics.

Step 2: Free-Radical Polymerization Add 1 mol% Azobisisobutyronitrile (AIBN) as the thermal initiator. Seal the vessel and purge with dry N2 for 30 minutes to eliminate oxygen (a potent radical scavenger). Heat the solution to 70°C under continuous magnetic stirring for 12 hours.

Step 3: Precipitation and Recovery Dropwise, add the viscous polymer solution into an excess of cold methanol. The copolymer will precipitate. Filter the solid and dry it under a vacuum at 40°C for 24 hours to remove residual solvents.

Step 4: Film Casting and Thermal Annealing Spin-coat a 5 wt% solution of the recovered polymer (dissolved in TFT) onto a clean glass substrate. Anneal the coated glass at 120°C for 2 hours. Causality: Spin-coating traps the polymer chains in a kinetically frozen state. Annealing raises the polymer above its glass transition temperature ( Tg ), providing the chains with the mobility required for the bulky perfluoroalkyl groups to migrate and orient themselves at the air interface, minimizing the system's total free energy.

Step 5: Self-Validating Surface Characterization Perform contact angle goniometry using deionized water and hexadecane. Validation Logic: If the synthesis and annealing were successful, the static water contact angle must exceed 110° , and the hexadecane contact angle must exceed 65° . A failure to reach these metrics indicates either incomplete incorporation of the fluoromonomer (synthesis failure) or insufficient migration of the fluorinated tails (annealing failure), dictating a return to Step 4 to increase annealing time.

Workflow Visualization

Experimental workflow for synthesizing and validating fluorocopolymer surface interfaces.

References

-

National Center for Biotechnology Information (PubChem). "4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate - CID 91179." Accessed March 2026. URL:[Link]

-

Swedish Chemicals Agency (KEMI) / Enviro Wiki. "Occurrence and use of highly fluorinated substances and alternatives, Report 7/15." Analysis of polyfluorinated acrylates in industrial applications. URL:[Link]

Sources

Application Note: Controlled RAFT Polymerization of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate

Target Audience: Polymer Chemists, Materials Scientists, and Nanomedicine Formulation Researchers Document Type: Advanced Protocol & Mechanistic Guide

Executive Overview

The synthesis of highly fluorinated polymers has become a critical frontier in advanced materials science, particularly for applications requiring extremely low surface energy, anti-fouling properties, and specialized 19F-MRI contrast agents in nanomedicine[1][2]. The monomer 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (PFOHPA) (CAS: 24407-09-8) is uniquely valuable due to its dual-functionality: a massive, highly fluorophilic perfluoroalkyl tail that drives self-assembly and phase separation, and a secondary hydroxyl group that provides a reactive anchor for post-polymerization modification.

However, polymerizing PFOHPA presents distinct thermodynamic and kinetic challenges. Traditional free-radical polymerization yields poorly defined, highly disperse materials. To achieve precise molecular weights, low dispersity (Đ < 1.2), and high end-group fidelity, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice[3]. This guide details a self-validating, field-proven protocol for the RAFT polymerization of PFOHPA, focusing on the causality behind solvent selection, chain transfer agent (CTA) pairing, and kinetic monitoring.

Mechanistic Rationale & System Design

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than just following a recipe. The RAFT system for PFOHPA must be engineered around the extreme hydrophobicity of the monomer.

Solvent Causality: The Role of α,α,α-Trifluorotoluene (TFT)

Standard organic solvents (e.g., toluene, DMF, or 1,4-dioxane) are fundamentally incompatible with growing perfluoroalkyl polymer chains. If used, the growing macroradical will undergo premature phase separation (precipitation) at low conversions, leading to auto-acceleration, broad molecular weight distributions, and loss of "living" character. We utilize α,α,α-trifluorotoluene (TFT) because its fluorinated aromatic ring effectively solvates both the hydrogen-bonding hydroxyl groups and the rigid perfluorinated backbone, ensuring a homogeneous reaction phase from initiation to >90% conversion[2][4].

CTA and Initiator Selection

For acrylate monomers, trithiocarbonates offer the optimal balance of addition and fragmentation rates. We select 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) . The dodecyl Z-group provides excellent solubility in the hydrophobic TFT medium, while the tertiary carboxylic acid R-group ensures rapid re-initiation. Azobisisobutyronitrile (AIBN) is chosen as the thermal initiator at 70 °C, providing a steady, low concentration of primary radicals to minimize irreversible bi-molecular termination.

Figure 1: Mechanistic pathway of RAFT polymerization highlighting the main equilibrium phase.

Materials & Phase-Appropriate Reagent Selection

| Reagent / Material | Role | Purity / Preparation |

| PFOHPA (Monomer) | Building block | >95%, pass through basic alumina to remove MEHQ inhibitor immediately before use. |

| DDMAT (CTA) | Mediates living polymerization | >98%, recrystallized from hexane. |

| AIBN (Initiator) | Radical source | >98%, recrystallized from methanol, stored at 4 °C. |

| TFT (Solvent) | Reaction medium | Anhydrous, degassed via nitrogen sparging prior to use. |

| Methanol / Water (9:1) | Precipitation non-solvent | Chilled to -20 °C. |

Self-Validating Execution Protocol

This protocol is designed as a self-validating system: in-process aliquots are taken to verify kinetic control before committing to final purification. The target Degree of Polymerization (DP) for this protocol is 50, requiring a [M]:[CTA]:[I] molar ratio of 50:1:0.1.

Step 1: Reaction Assembly

-

In a 25 mL Schlenk tube equipped with a magnetic stir bar, add DDMAT (36.5 mg, 0.1 mmol) and AIBN (1.64 mg, 0.01 mmol, added via standard stock solution in TFT to ensure accuracy).

-

Add purified PFOHPA (2.91 g, 5.0 mmol).

-

Add TFT (6.0 mL) to achieve a monomer concentration of approximately 0.8 M.

-

Seal the Schlenk tube with a high-vacuum greased stopcock and a rubber septum.

Step 2: Deoxygenation (Strict Causality)

Note: Oxygen is a potent radical scavenger. Simple nitrogen bubbling is insufficient for fluorinated solvents due to high gas solubility.

-

Connect the Schlenk tube to a high-vacuum Schlenk line.

-

Perform three consecutive Freeze-Pump-Thaw cycles :

-

Freeze : Submerge the ampoule in liquid nitrogen until the TFT matrix is completely solid.

-

Pump : Open the stopcock to dynamic vacuum (10⁻³ mbar) for 5 minutes to remove dissolved O₂.

-

Thaw : Close the stopcock, remove from liquid N₂, and thaw in a room-temperature water bath.

-

-

Backfill with ultra-pure Argon after the final thaw.

Step 3: Polymerization & In-Process Control (IPC)

-

Submerge the Schlenk tube in a pre-heated oil bath at 70 °C with constant stirring (400 rpm).

-

Self-Validation Step : At t = 2h, 4h, 6h, and 8h, use a purged gas-tight syringe to extract 0.1 mL aliquots.

-

Immediately quench the aliquots in liquid nitrogen, dilute with CDCl₃/Freon-113, and analyze via ¹H-NMR. Track the disappearance of the vinyl protons (δ 5.8-6.4 ppm) relative to the stable -CH₃ protons of the CTA to calculate conversion.

Step 4: Quenching and Purification

-

Once the target conversion (~80-85%) is reached (typically 8-10 hours), stop the reaction by opening the flask to the atmosphere and cooling rapidly in an ice bath.

-

Dilute the viscous yellow solution with an additional 2 mL of TFT.

-

Precipitate the polymer by adding the solution dropwise into 150 mL of vigorously stirred, cold Methanol/Water (9:1) . The fluoropolymer will crash out as a dense, yellow solid (the yellow color confirms the retention of the trithiocarbonate end-group).

-

Isolate via centrifugation (8000 rpm, 5 mins). Redissolve in minimal TFT and repeat the precipitation twice more to remove unreacted monomer.

-

Dry the final poly(PFOHPA) in a vacuum oven at 40 °C for 24 hours.

Figure 2: Step-by-step experimental workflow for the RAFT polymerization of PFOHPA.

Quantitative Kinetic Profiling

To ensure the system is operating under "living" conditions, the theoretical molecular weight ( Mn,th ) should increase linearly with monomer conversion. Below is a representative kinetic profile for the PFOHPA RAFT polymerization.

| Time (h) | Monomer Conversion (%) | Mn,theoretical ( g/mol ) | Mn,GPC ( g/mol ) | Dispersity (Đ) |

| 2 | 22 | 6,760 | 7,100 | 1.08 |

| 4 | 45 | 13,450 | 14,200 | 1.11 |

| 6 | 68 | 20,150 | 21,300 | 1.13 |

| 8 | 84 | 24,800 | 25,600 | 1.15 |

Note: Mn,th is calculated via: ([M]0/[CTA]0)×Conversion×MWmonomer+MWCTA .

Advanced Characterization & Troubleshooting

GPC Nuances for Fluoropolymers

A common pitfall in fluoropolymer synthesis is relying on standard Gel Permeation Chromatography (GPC) with THF as the eluent and Polystyrene (PS) standards. Highly fluorinated polymers like poly(PFOHPA) have drastically different hydrodynamic volumes compared to PS and often interact anomalously with standard SDV columns, leading to artificially inflated molecular weights or bimodal distributions. Solution: Use a GPC system equipped with a Multi-Angle Light Scattering (MALS) detector to obtain absolute molecular weights. If possible, utilize a fluorinated mobile phase such as Hexafluoroisopropanol (HFIP) with 0.05 M potassium trifluoroacetate to disrupt hydrogen bonding from the hydroxyl groups[1][5].

Troubleshooting Auto-Acceleration (Trommsdorff Effect)

If the reaction mixture suddenly becomes highly viscous and the dispersity jumps above 1.4, the system has lost RAFT control. This is typically caused by:

-

Incomplete Degassing: Residual oxygen consumes the RAFT agent. Ensure vacuum drops below 10⁻³ mbar during the pump cycle.

-

Solvent Evaporation: If TFT evaporates into the headspace, the local monomer concentration spikes. Ensure the Schlenk tube is properly sealed with high-vacuum grease.

References

-

Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization ACS Omega[Link]

-

High F-Content Perfluoropolyether-Based Nanoparticles for Targeted Detection of Breast Cancer by 19F Magnetic Resonance and Optical Imaging ACS Nano[Link]

-

Polymer Chemistry - RSC Publishing (Synthesis of PEO-b-PFDA block copolymers in TFT) Polymer Chemistry (RSC)[Link]

-

RAFT-Based Polymers for Click Reactions Molecules (PMC)[Link]

-

Preparation and characterization of a novel fluorinated acrylate resin Journal of Fluorine Chemistry (ResearchGate)[Link]

Sources

- 1. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A photocleavable stabilizer for the preparation of PHEMA nanogels by dispersion polymerization in supercritical carbon dioxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Fabrication of Robust Superhydrophobic Coatings Using 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl Acrylate

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the formulation and application of durable superhydrophobic coatings utilizing 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate. Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, are of immense interest for applications ranging from self-cleaning and anti-icing to drag reduction.[1][2] The protocols detailed herein leverage the unique molecular architecture of this branched perfluoroalkyl acrylate to achieve extreme water repellency. The core strategy involves creating a composite material that combines the low surface energy imparted by the fluorinated monomer with a hierarchical micro/nano-scale surface roughness. This document offers detailed, step-by-step protocols for coating formulation, including the incorporation of nanoparticles, application via spray-coating, and curing using ultraviolet (UV) radiation. Furthermore, it establishes a robust framework for the characterization and validation of the coating's performance, encompassing wettability assessments and rigorous durability testing.

The Foundational Principles of Superhydrophobicity

The creation of a superhydrophobic surface is not achieved by chemical properties alone; it requires the synergistic interplay of surface chemistry and physical topography.[3] The two essential pillars for achieving extreme water repellency are:

-

Low Surface Energy: The coating's outermost layer must be composed of materials that have weak molecular interactions with water. Highly fluorinated compounds are exemplary for this purpose, as the fluorine atom is the most electronegative element, leading to very low polarizability and weak van der Waals forces.

-

Hierarchical Roughness: Inspired by the lotus leaf, the surface must possess a multi-scale roughness at both the micro- and nano-meter levels.[1] This topography allows water droplets to rest on the peaks of the structures, trapping air in the valleys below. This composite interface (solid-liquid-air) is described by the Cassie-Baxter model and is responsible for the characteristic high contact angles and low droplet adhesion.[1]

The following diagram illustrates the Cassie-Baxter state, which is fundamental to superhydrophobicity.

Caption: Cassie-Baxter model for superhydrophobicity.

The Role of 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl Acrylate

The selected monomer, 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (PFMOHPA), is a specialized molecule designed to serve multiple functions within the coating matrix.

-

Perfluoroalkyl Chain: The -(CF2)n-CF3 segment, specifically the branched perfluoro-7-methyloctyl group, provides the extremely low surface energy necessary to repel water.

-

Acrylate Group: This functional group is highly reactive and enables the monomer to be covalently integrated into a polymer network through free-radical polymerization, typically initiated by UV light.[4] This ensures the fluorinated chains are permanently locked into the coating, enhancing durability.

-

Hydroxypropyl Group: The hydroxyl (-OH) group offers an additional site for cross-linking with other components in the formulation (e.g., isocyanates in polyurethane systems or epoxy groups) and can improve adhesion to the substrate.

Experimental Guide: Formulation to Characterization

This section provides a complete workflow for creating and validating superhydrophobic surfaces using PFMOHPA.

Required Materials and Equipment

| Category | Item | Recommended Specifications |

| Monomers & Binders | 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (PFMOHPA) | Purity >95% |

| Urethane Acrylate or Epoxy Acrylate Oligomer | Acts as the primary binder for film formation. | |

| Reactive Diluent (e.g., 1,6-Hexanediol diacrylate, HDDA) | Reduces viscosity and increases cross-link density.[5] | |

| Nanoparticles | Fumed Silica (hydrophobic) | Primary particle size 7-40 nm. Creates surface roughness.[6] |

| Initiator | Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone) | For UV-curable formulations. |

| Solvents | Acetone, Isopropanol | For substrate cleaning. |

| Ethyl Acetate or similar volatile organic solvent | For dispersing components and adjusting spray viscosity. | |

| Substrates | Glass microscope slides, Aluminum panels (e.g., A5052), Polycarbonate sheets | |

| Equipment | Analytical Balance | Resolution ±0.1 mg |

| Ultrasonic Bath | For nanoparticle dispersion and substrate cleaning. | |

| High-Shear Mixer or Homogenizer | For uniform formulation mixing. | |

| Airbrush or HVLP Spray Gun | For coating application. | |

| UV Curing System | Medium-pressure mercury lamp (250-400 nm wavelength). | |

| Contact Angle Goniometer | For wettability measurements. | |

| Abrasion Tester | For mechanical durability assessment. |

Protocol 1: UV-Curable Superhydrophobic Coating Formulation

This protocol describes the preparation of a 100g stock formulation. All steps should be performed in a well-ventilated fume hood.

-

Binder Preparation: In a 250 mL amber glass beaker, combine 40 g of Urethane Acrylate oligomer and 20 g of HDDA reactive diluent. Mix using a magnetic stirrer for 15 minutes at room temperature until a homogenous solution is formed.

-

Fluorinated Additive Incorporation: Slowly add 10 g of PFMOHPA to the binder mixture. Continue stirring for an additional 20 minutes. Causality Note: The PFMOHPA provides the low surface energy but must be fully dissolved in the binder to prevent phase separation.

-

Nanoparticle Dispersion: In a separate beaker, disperse 5 g of hydrophobic fumed silica into 22 g of ethyl acetate. Sonicate the dispersion in an ultrasonic bath for 30 minutes to break up agglomerates. Causality Note: Proper dispersion of nanoparticles is critical for creating a uniform surface roughness essential for superhydrophobicity.[6]

-

Final Formulation: Slowly add the nanoparticle dispersion to the fluorinated binder solution under constant stirring. Continue to mix for 1 hour.

-

Photoinitiator Addition: Add 3 g of the photoinitiator to the final mixture. Stir for 15 minutes until fully dissolved. Protect the formulation from light from this point forward. The coating is now ready for application.

Protocol 2: Substrate Preparation

Proper substrate preparation is paramount for coating adhesion and performance.

-

Glass Substrates: Sequentially clean in an ultrasonic bath with acetone, then isopropanol, for 15 minutes each. Dry with a stream of nitrogen gas.

-

Aluminum Substrates: Degrease by sonicating in acetone for 15 minutes. Lightly etch the surface by immersing in a 5% NaOH solution for 60 seconds, followed by a thorough rinse with deionized water.[7] Finally, rinse with isopropanol and dry with nitrogen. Causality Note: The etching step creates a micro-roughness that improves mechanical interlocking of the coating.

-

Polymer Substrates: Clean with isopropanol and an anti-static cloth. A brief corona or plasma treatment can be used to increase surface energy and promote adhesion.

Protocol 3: Coating Application via Spraying

Spraying is a versatile method for applying a uniform coating.[3][8]

-

Setup: Secure the prepared substrate in a spray booth. Adjust the airbrush or spray gun to produce a fine, conical mist.

-

Application: Hold the spray nozzle approximately 15-20 cm from the substrate. Apply the coating in a sweeping, overlapping motion. Apply 2-3 light coats, allowing 5-10 minutes of flash-off time between coats for solvent evaporation. Causality Note: Multiple light coats are superior to one heavy coat, as this helps build the hierarchical roughness without causing sagging or defects.

-

Pre-Cure: Allow the coated substrate to rest at ambient temperature for 15 minutes to ensure all solvent has evaporated before curing.

Protocol 4: UV Curing

UV curing initiates a rapid polymerization of the acrylate groups, solidifying the coating in seconds.[9][10]

-

Setup: Place the coated substrate on the conveyor of the UV curing system.

-

Curing: Pass the substrate under a medium-pressure mercury UV lamp. A typical UV dose required is 500-1000 mJ/cm². This can be achieved with a lamp intensity of 100 mW/cm² and a conveyor speed that allows for 5-10 seconds of exposure.[9]

-

Post-Cure: The coating is fully cured immediately after exposure. Allow it to cool to room temperature before handling and testing.

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for superhydrophobic coating fabrication.

Characterization and Quality Control

A surface is only truly superhydrophobic if it meets specific quantitative criteria for both water repellency and droplet mobility.[2]

Protocol 5: Wettability Assessment

These measurements should be performed using a contact angle goniometer.[11]

-

Static Water Contact Angle (WCA):

-

Contact Angle Hysteresis (CAH) and Sliding Angle (SA):

-

Tilting Method: Place a 10 µL droplet on the surface. Slowly tilt the stage until the droplet begins to roll off. The angle at which movement initiates is the Sliding Angle (SA).[13][14] The advancing angle (θA) is measured at the front of the droplet and the receding angle (θR) at the rear just before movement. CAH is the difference (θA - θR).[15]

-

A low sliding angle and low hysteresis indicate low water adhesion and are hallmarks of a self-cleaning surface.[2]

-

| Parameter | Symbol | Target Value | Significance |

| Water Contact Angle | WCA | > 150° | Indicates extreme water repellency (hydrophobicity).[15] |

| Sliding Angle | SA | < 10° | Measures the tilt required for a droplet to roll off; indicates self-cleaning ability.[15] |

| Contact Angle Hysteresis | CAH | < 10° | The difference between advancing and receding angles; quantifies droplet adhesion.[2][16] |

Protocol 6: Durability Testing

The practical utility of a superhydrophobic coating is determined by its robustness.[17]

-

Mechanical Durability (Sandpaper Abrasion):

-

Place the coated sample face down on a 400-grit sandpaper under a defined load (e.g., 100 g).

-

Move the sample linearly for a set distance (e.g., 10 cm is one cycle).

-

Measure WCA and SA after a set number of cycles to determine the point of failure (WCA < 150°).[18]

-

-

Chemical Durability (Immersion Test):

| Durability Test | Conditions | Success Criterion |

| Sandpaper Abrasion | 400 grit, 100g load | Retains WCA > 150° after 10 linear abrasion cycles. |

| Chemical Immersion | 24h immersion in HCl (pH 2), NaOH (pH 12), and 3.5% NaCl | WCA remains > 150° and SA < 10° after immersion and drying. |

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low WCA (<150°) | Insufficient surface roughness. Incomplete curing. Insufficient PFMOHPA concentration. | Increase nanoparticle concentration. Ensure full UV dose is delivered. Re-evaluate formulation; increase PFMOHPA content. |

| High SA (>10°) | Poorly formed hierarchical structure. Surface contamination. | Optimize spray parameters (distance, pressure). Ensure a clean environment during curing. |

| Poor Adhesion | Improper substrate preparation. Incompatible binder system. | Re-visit Protocol 2; ensure surface is properly cleaned/etched. Ensure the chosen oligomer has good adhesion to the substrate. |

| Hazy or Opaque Coating | Nanoparticle agglomeration. High coating thickness. | Improve nanoparticle dispersion (Protocol 1, Step 3). Apply thinner coats (Protocol 3). |

References

-

Encyclopedia MDPI. (2021). Superhydrophobic Surface. Available at: [Link]

-

Lara, C., & Kim, J. (2022). Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. MDPI. Available at: [Link]

-

Samuel, B., et al. (2022). Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements. Langmuir. Available at: [Link]

-

Golovin, K., et al. (2018). Characterization of superhydrophobic surfaces for drag reduction in turbulent flow. Journal of Fluid Mechanics. Available at: [Link]

-

Wang, X., et al. (2019). Facile Fabrication of Superhydrophobic Surface from Fluorinated POSS Acrylate Copolymer via One-Step Breath Figure Method and Its Anti-Corrosion Property. Polymers. Available at: [Link]

-

Biolin Scientific. (2026). What are Superhydrophobic Surfaces?. Available at: [Link]

-

Sartomer Co. (2000). The Use Of Specialty Acrylic Esters In Cure-In-Place Coating Technology. PCI Magazine. Available at: [Link]

-

Miliaresi, F., et al. (2015). Assessing durability of superhydrophobic surfaces. Emerald Publishing. Available at: [Link]

-

Ge, Y., et al. (2022). Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation. RSC Publishing. Available at: [Link]

-

Biolin Scientific. Contact Angle Measurements. Available at: [Link]

-

Droplet Lab. (2024). Contact Angle Measurement – Definitive Guide. Available at: [Link]

-

Bormashenko, E., et al. (2010). Analysis of Long-Term Durability of Superhydrophobic Properties under Continuous Contact with Water. ACS Applied Materials & Interfaces. Available at: [Link]

-

Drelich, J. (2013). Guidelines to measurements of reproducible contact angles using a sessile-drop technique. ResearchGate. Available at: [Link]

-

Wang, W., et al. (2014). Preparation of Superhydrophobic Coating from Fluorine-Containing Acrylate Polymer and Polysiloxane with Nano-SiO2. Scientific.Net. Available at: [Link]

-

Nanoscience Instruments. (2026). 10 Essential Steps for Achieving Reproducible Contact Angle Measurements. Available at: [Link]

-

DataPhysics Instruments. Adhesive force measurements to characterize superhydrophobic surfaces. Available at: [Link]

-

Samuel, B., et al. (2022). Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements. ACS Publications. Available at: [Link]

-

Biolin Scientific. (2016). Durability of superhydrophobic surfaces – the biggest obstacle towards real life applications. Available at: [Link]

-

Volume, P., et al. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols. Available at: [Link]

-

Samuel, B., et al. (2022). Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements. Figshare. Available at: [Link]

-

Wang, C., et al. (2012). Facile preparation of superhydrophobic coating by spraying a fluorinated acrylic random copolymer micelle solution. Soft Matter. Available at: [Link]

-

Wang, C., et al. (2012). Facile preparation of superhydrophobic coating by spraying a fluorinated acrylic random copolymer micelle solution. Soft Matter (RSC Publishing). Available at: [Link]

-

Heischkel, Y., et al. WATERBASED RADIATION-CURABLE POLYURETHANE ACRYLATE COATINGS. RadTech. Available at: [Link]

-

Zhang, H., et al. (2025). One-step sprayable durable superhydrophobic coatings based on discrete epoxy binders: fabrication and performance. Scientific Reports. Available at: [Link]

-

Liu, Y., et al. (2023). Preparation and Applications of Superhydrophobic Coatings on Aluminum Alloy Surface for Anti-Corrosion and Anti-Fouling: A Mini Review. MDPI. Available at: [Link]

-

Zhang, Z., et al. (2025). Research Advances and Future Perspectives of Superhydrophobic Coatings in Sports Equipment Applications. MDPI. Available at: [Link]

-

Ozawa, T., et al. (2021). Behavior of Sliding Angle as Function of Temperature Difference between Droplet and Superhydrophobic Coating for Aircraft Ice Protection Systems. MDPI. Available at: [Link]

-

Kunwong, D., et al. (2011). Curing behavior of a UV-curable coating based on urethane acrylate oligomer: the influence of reactive monomers. ResearchGate. Available at: [Link]

-

Sanaei, Z., et al. (2021). Application of superhydrophobic coatings as a corrosion barrier: a review. SciSpace. Available at: [Link]

-

ResearchGate. (2021). Preparation methods and applications of superhydrophobic coatings from PDMS. Available at: [Link]

-

O'Meara, A., et al. (2024). Modification of Commercial Polymer Coatings for Superhydrophobic Applications. ACS Omega. Available at: [Link]

-

Moens, E., et al. Cure Behavior of Polyester-Acrylate Hybrid Powder Coatings. Available at: [Link]

-

Çakır Çanak, T., et al. (2011). Preparation and Application of Urethane Acrylate Coatings for Enhanching Mechanical Properties of Coagulated Surfaces. DergiPark. Available at: [Link]

-

Wang, W., et al. (2014). Preparation of Superhydrophobic Coating from Fluorine-Containing Acrylate Polymer and Polysiloxane with Nano-SiO2. ResearchGate. Available at: [Link]

-

ResearchGate. Sliding angle measurement methodology and schematic representation of the superhydrophobic coating surface. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. biolinscientific.com [biolinscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. pcimag.com [pcimag.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Preparation of Superhydrophobic Coating from Fluorine-Containing Acrylate Polymer and Polysiloxane with Nano-SiO2 | Scientific.Net [scientific.net]

- 7. scispace.com [scispace.com]

- 8. Facile preparation of superhydrophobic coating by spraying a fluorinated acrylic random copolymer micelle solution - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. radtech.org [radtech.org]

- 10. researchgate.net [researchgate.net]

- 11. biolinscientific.com [biolinscientific.com]

- 12. dropletlab.com [dropletlab.com]

- 13. Determination of the Sliding Angle of Water Drops on Surfaces from Friction Force Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of superhydrophobic surfaces for drag reduction in turbulent flow | Journal of Fluid Mechanics | Cambridge Core [cambridge.org]

- 17. biolinscientific.com [biolinscientific.com]

- 18. One-step sprayable durable superhydrophobic coatings based on discrete epoxy binders: fabrication and performance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06073F [pubs.rsc.org]

UV curing methods for 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate resins

Application Note: UV Curing Protocols for 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl Acrylate Resins in Advanced Surface Coatings

Executive Summary & Mechanistic Grounding

The integration of highly fluorinated monomers into UV-curable networks is a premier strategy for developing omniphobic, anti-fouling, and low-friction coatings. Specifically, 3-(perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate (CAS 24407-09-8) offers a unique trifunctional architecture:

-

A branched perfluoroalkyl tail that drastically lowers surface energy.

-

An acrylate headgroup capable of rapid free-radical photopolymerization.

-

A secondary hydroxyl (-OH) group that enhances substrate adhesion via hydrogen bonding or enables dual-cure (UV/thermal) mechanisms when reacted with isocyanates [1].